(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Description
(E)-3-(4-tert-Butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic small molecule characterized by a conjugated enamide backbone linking a 4-tert-butylphenyl group to a tryptamine-derived moiety (2-(1H-indol-3-yl)ethylamine).
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-23(2,3)19-11-8-17(9-12-19)10-13-22(26)24-15-14-18-16-25-21-7-5-4-6-20(18)21/h4-13,16,25H,14-15H2,1-3H3,(H,24,26)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIPOKICMMPCAH-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, also known as Indole-based compound , has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of indole derivatives with prop-2-enamide precursors. The structural characterization is often performed using techniques such as NMR and mass spectrometry, confirming the presence of the indole and tert-butylphenyl moieties which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, it demonstrated potent activity against Mycobacterium tuberculosis with an IC50 value of 10 μg/mL, inhibiting growth over extended periods (up to 41 days) at lower concentrations . Additionally, it showed effectiveness against several species of Leishmania , indicating its potential as an anti-parasitic agent.
Cytotoxicity and Anti-Cancer Potential
The compound has also been evaluated for cytotoxicity against various cancer cell lines. Notably, it exhibited IC50 values in the micromolar range against A549 lung cancer cells, suggesting a preferential suppression of rapidly dividing cells . The cytotoxic effects were attributed to mechanisms involving apoptosis induction and cell cycle arrest, although specific pathways require further elucidation.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in mitigating inflammatory responses, which is crucial in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Molecular docking studies suggest that the compound can effectively bind to active sites of enzymes involved in inflammation and cancer progression, such as COX-2 and various kinases .
- Cell Signaling Pathways : It appears to modulate key signaling pathways associated with cell survival and proliferation, including NF-kB and MAPK pathways, contributing to its anti-cancer effects .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Activity : In a controlled experiment, this compound was tested against Staphylococcus aureus and showed significant inhibition at concentrations less than 10 μg/mL .
- Cytotoxicity Assessment : In a comparative analysis with standard chemotherapeutics, this compound displayed superior cytotoxic effects against A549 cells, indicating its potential as a lead compound for further development in cancer therapy .
Data Summary Table
| Biological Activity | Test Organism/Cell Line | IC50 Value | Notes |
|---|---|---|---|
| Antimicrobial | M. tuberculosis H37Rv | 10 μg/mL | Inhibits growth over 41 days |
| Antimicrobial | Leishmania spp. | Not specified | Effective against intracellular parasites |
| Cytotoxicity | A549 (lung cancer) | <10 μM | Induces apoptosis |
| Anti-inflammatory | Various | Not specified | Inhibits pro-inflammatory cytokines |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide exhibit promising anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that indole-based compounds could effectively inhibit tumor growth in xenograft models by modulating signaling pathways involved in cell survival and proliferation .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Indole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Case Study:
In vitro studies have shown that certain indole derivatives can significantly reduce the production of nitric oxide and prostaglandin E2 in macrophages, highlighting their potential as anti-inflammatory agents .
Neuropharmacological Applications
1. Neuroprotective Effects
Indole derivatives, including this compound, have been linked to neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis.
Case Study:
Research published in Neuroscience Letters indicated that indole compounds could enhance neuronal survival in models of neurodegeneration by modulating neurotrophic factors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)benzamide Derivatives
details a series of N-(2-(1H-indol-3-yl)ethyl)benzamide derivatives with varying aromatic substituents (Table 1). These compounds share the same tryptamine backbone as the target compound but differ in the acyl group (benzamide vs. enamide) and substituent electronic/steric profiles.
Table 1: Comparison of N-(2-(1H-Indol-3-yl)ethyl)benzamide Derivatives
Key Differences :
- The 4-tert-butyl group provides steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to smaller substituents (e.g., methyl or methoxy) .
Enamide-Containing Analogs
- (E)-3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) :
Isolated from Boerhavia diffusa, this natural product shares the enamide scaffold but features hydroxylated aromatic rings. It exhibits antioxidant properties, contrasting with the synthetic target compound’s tert-butyl group, which likely shifts activity toward hydrophobic targets . - N-[2-(1H-Indol-3-yl)ethyl]hexanamide and Benzamide :
These simpler analogs lack the conjugated enamide system but show antimalarial activity by disrupting Plasmodium synchronization. The target compound’s rigid enamide backbone may offer superior target specificity .
Kinase-Targeted Enamide Derivatives
highlights enamide-based kinase inhibitors (e.g., AZD9291, CO-1686) designed to overcome drug-resistant mutations.
Q & A
Q. What are the most efficient synthetic routes for preparing (E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide?
The compound can be synthesized via amidation or esterification reactions involving indole-ethylamine derivatives and substituted propenoic acids. For example, coupling 2-(1H-indol-3-yl)ethylamine with tert-butyl-substituted cinnamic acid derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) yields the target compound. Optimized protocols report yields up to 99% when using methanol or ethanol as solvents under reflux conditions . Chromatographic purification (e.g., silica gel with petroleum ether:ethyl acetate) is critical for isolating high-purity products .
Q. How is the structural integrity of this compound confirmed in synthetic studies?
Characterization relies on multimodal spectroscopy:
- NMR : Distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet) and indole NH (δ ~10.5 ppm) confirm substitution patterns .
- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₂O: 356.22) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Poor aqueous solubility due to the hydrophobic tert-butyl and indole moieties; soluble in DMSO, DCM, and ethanol .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store at 2–8°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers. Alternatively, asymmetric synthesis using Evans’ oxazolidinone auxiliaries or enzymatic catalysis (e.g., lipases) achieves >95% enantiomeric excess . Contradictions in yield (e.g., 38% vs. 70% for similar intermediates ) highlight the need for solvent optimization (e.g., pyridine vs. THF) and temperature control.
Q. What in silico strategies predict its pharmacokinetic and toxicity profiles?
ADMET prediction tools (e.g., SwissADME, ProTox-II) suggest:
- Absorption : High permeability (Caco-2 > 5 × 10⁻⁶ cm/s) due to logP ~3.5 .
- Toxicity : Potential hepatotoxicity (PAINS alerts for the indole-acrylamide scaffold) and CYP3A4 inhibition . Validate experimentally using hepatic microsomal assays.
Q. What mechanistic insights exist for its biological activity, particularly in HDAC inhibition?
Structural analogs (e.g., NVP-LAQ824) show HDAC inhibition (IC₅₀ < 400 nM) via chelation of catalytic Zn²⁺ ions. The tert-butyl group enhances hydrophobic interactions with HDAC pockets, while the indole moiety contributes to π-π stacking in the active site . Cellular assays (e.g., HCT116 colon cancer) reveal IC₅₀ values < 750 nM, but potency varies due to efflux pump interactions .
Q. How do substituent modifications (e.g., fluorination) alter bioactivity?
Fluorination at the propenamide β-position (e.g., using HF·pyr in DCM ) increases metabolic stability by reducing CYP-mediated oxidation. However, this may lower solubility (logP increases by ~0.5 units). Comparative SAR studies show that electron-withdrawing groups (e.g., -CF₃) enhance HDAC affinity but raise toxicity risks .
Data Contradiction Analysis
Q. Why do reported yields for intermediate amides vary significantly (e.g., 38% vs. 70%)?
Discrepancies arise from:
- Reaction Conditions : Lower yields (38%) occur in non-polar solvents (e.g., toluene), while polar aprotic solvents (e.g., DMF) improve reactivity .
- Catalyst Load : Excess coupling agents (e.g., HOBt) reduce side reactions like hydrolysis .
- Purification Methods : Column chromatography with gradient elution (e.g., 9:1 petroleum ether:ethyl acetate → 1:1) enhances recovery .
Methodological Recommendations
- Synthesis : Use microwave-assisted synthesis to reduce reaction times (20 min vs. 6 h) .
- Characterization : Combine X-ray crystallography (for absolute configuration) with dynamic NMR to study rotameric equilibria .
- Biological Testing : Pair HDAC enzymatic assays with transcriptomic profiling (RNA-seq) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
